Cas no 113582-15-3 (2-(2-Methylamino-ethyl)-2H-phthalazin-1-one)

2-(2-Methylamino-ethyl)-2H-phthalazin-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one
- 2-[2-(methylamino)ethyl]phthalazin-1-one
- 1(2H)-Phthalazinone, 2-[2-(methylamino)ethyl]-
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2-(2-Methylamino-ethyl)-2H-phthalazin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9145195-1.0g |
2-[2-(methylamino)ethyl]-1,2-dihydrophthalazin-1-one |
113582-15-3 | 95.0% | 1.0g |
$557.0 | 2025-02-21 | |
Enamine | EN300-9145195-2.5g |
2-[2-(methylamino)ethyl]-1,2-dihydrophthalazin-1-one |
113582-15-3 | 95.0% | 2.5g |
$1089.0 | 2025-02-21 | |
Enamine | EN300-9145195-10.0g |
2-[2-(methylamino)ethyl]-1,2-dihydrophthalazin-1-one |
113582-15-3 | 95.0% | 10.0g |
$2393.0 | 2025-02-21 | |
Enamine | EN300-9145195-5.0g |
2-[2-(methylamino)ethyl]-1,2-dihydrophthalazin-1-one |
113582-15-3 | 95.0% | 5.0g |
$1614.0 | 2025-02-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0076-10g |
2-(2-(methylamino)ethyl)phthalazin-1(2H)-one |
113582-15-3 | 95% | 10g |
$2400 | 2023-09-07 | |
Ambeed | A991116-1g |
2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one |
113582-15-3 | 95% | 1g |
$725.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757900-1g |
2-(2-(Methylamino)ethyl)phthalazin-1(2h)-one |
113582-15-3 | 98% | 1g |
¥7105.00 | 2024-08-09 | |
Enamine | EN300-9145195-0.05g |
2-[2-(methylamino)ethyl]-1,2-dihydrophthalazin-1-one |
113582-15-3 | 95.0% | 0.05g |
$468.0 | 2025-02-21 | |
Enamine | EN300-9145195-0.5g |
2-[2-(methylamino)ethyl]-1,2-dihydrophthalazin-1-one |
113582-15-3 | 95.0% | 0.5g |
$535.0 | 2025-02-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0076-5g |
2-(2-(methylamino)ethyl)phthalazin-1(2H)-one |
113582-15-3 | 95% | 5g |
$1473 | 2023-09-07 |
2-(2-Methylamino-ethyl)-2H-phthalazin-1-one Related Literature
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
Additional information on 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one
Professional Introduction to Compound with CAS No. 113582-15-3 and Product Name: 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one
The compound with CAS No. 113582-15-3 and the product name 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, characterized by its phthalazine core structure, has garnered considerable attention due to its unique chemical properties and potential therapeutic applications. The presence of a methylamino ethyl side chain and a 1-one functional group contributes to its distinctive reactivity and biological activity, making it a subject of extensive research in medicinal chemistry.
Recent studies have highlighted the pharmacological significance of phthalazine derivatives, particularly those incorporating nitrogen-rich heterocycles. The compound in question, 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one, has been investigated for its potential role in modulating various biological pathways. Its molecular framework suggests that it may exhibit properties such as kinase inhibition, anti-inflammatory effects, and even antitumor activities. These attributes are particularly intriguing given the growing demand for novel compounds that can address complex diseases with higher efficacy and fewer side effects.
The methylamino ethyl side chain is a critical feature that influences the compound's solubility, bioavailability, and interaction with biological targets. This moiety can enhance binding affinity to specific enzymes or receptors, thereby improving therapeutic outcomes. In addition, the 1-one functional group within the phthalazine ring system can participate in hydrogen bonding or other non-covalent interactions, further modulating the compound's pharmacokinetic profile. These structural elements collectively contribute to the compound's potential as a lead molecule for drug development.
Advances in computational chemistry have enabled researchers to predict the biological activity of 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one with greater accuracy. Molecular docking studies have revealed that this compound may interact with proteins involved in signal transduction and cell proliferation. Such interactions are pivotal in understanding its mechanism of action and could provide insights into its therapeutic potential. Furthermore, quantum mechanical calculations have been employed to elucidate the electronic structure of the molecule, which is essential for rationalizing its reactivity and designing analogs with improved properties.
In vitro experiments have begun to uncover the pharmacological profile of this compound. Initial assays suggest that it may possess inhibitory effects on certain kinases, which are overexpressed in various cancers. The ability to modulate kinase activity is a key target in oncology research, as kinases play a crucial role in cancer cell survival and proliferation. Additionally, preclinical studies have indicated that 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one may exhibit anti-inflammatory properties by interacting with inflammatory cytokines and signaling pathways. These findings are particularly promising given the increasing recognition of inflammation as a contributing factor in numerous diseases.
The synthesis of 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one presents unique challenges due to its complex structural features. However, recent methodological advancements have made it more feasible to produce this compound on a scalable basis. Multi-step synthetic routes involving cyclization reactions and functional group transformations have been optimized to achieve high yields and purity. These improvements are crucial for advancing preclinical development and ensuring that sufficient quantities of the compound are available for thorough characterization.
As research progresses, the potential applications of CAS No. 113582-15-3 and its corresponding product name continue to expand. The integration of machine learning algorithms into drug discovery has accelerated the identification of novel compounds like this one, providing researchers with powerful tools for predicting biological activity and optimizing molecular structures. Collaborative efforts between academic institutions and pharmaceutical companies are also fostering innovation in this area, leading to more efficient development pipelines.
The future prospects for 2-(2-Methylamino-ethyl)-2H-phthalazin-1-one are bright, with ongoing studies aimed at elucidating its full pharmacological spectrum and exploring new therapeutic indications. As our understanding of disease mechanisms deepens, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs. The combination of cutting-edge chemical synthesis techniques with advanced computational methods ensures that discoveries in this field will continue to evolve rapidly.
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